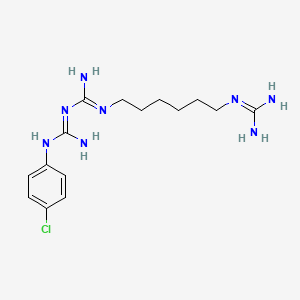
UNII-JRC6A3N4QM
Descripción general
Descripción
Unii-jrc6A3N4QM, also known as this compound, is a useful research compound. Its molecular formula is C₁₅H₂₅ClN₈ and its molecular weight is 352.87. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Investigación Farmacéutica
La Impureza N del Digluconato de Clorhexidina se utiliza en la investigación farmacéutica para la identificación y el aislamiento de impurezas en soluciones de digluconato de clorhexidina (CHG) sometidas a diversas tensiones {svg_1}. La asignación estructural de cada impureza de CHG implica la identificación tentativa a partir de datos de HPLC-MS seguida de la síntesis del estándar apropiado {svg_2}.
Estudios de Degradación
Se informan estudios de degradación de soluciones de CHG sometidas sistemáticamente a tensión por calor, luz y pH bajo, con identificación y cuantificación aproximada de las impurezas resultantes {svg_3}. Se proponen mecanismos de degradación para cada conjunto de condiciones de tensión aplicadas a las soluciones de CHG {svg_4}.
Control de Calidad
El compuesto juega un papel crucial en el control de calidad de la Clorhexidina. Es importante controlar la impureza de la 4-cloroanilina en el ingrediente farmacéutico activo de la clorhexidina y en el producto en gel {svg_5}.
Agente Antiséptico Oral
La Impureza N del Digluconato de Clorhexidina se utiliza como agente antiséptico oral {svg_6}. Es un ingrediente activo en los enjuagues bucales germicidas {svg_7}.
Agente Antimicrobiano
Este compuesto también sirve como agente antimicrobiano {svg_8}. Se utiliza en productos como champú para mascotas, lubricantes y toallitas quirúrgicas, y jabón de manos {svg_9}.
Antisepsia Cutánea
Se utiliza en el estudio para conocer el papel de los aceites esenciales en la mejora de la antisepsia cutánea {svg_10}.
Análisis Bioquímico
Biochemical Properties
Chlorhexidine guanidine plays a significant role in biochemical reactions, particularly in disrupting microbial cell membranes. It interacts with various enzymes, proteins, and other biomolecules within microbial cells. The primary mechanism involves binding to the negatively charged phosphate groups on the microbial cell membrane, leading to increased permeability and leakage of intracellular contents. This interaction disrupts essential cellular processes, ultimately resulting in cell death. Additionally, chlorhexidine guanidine can inhibit the activity of certain enzymes involved in microbial metabolism, further contributing to its antimicrobial effects .
Cellular Effects
Chlorhexidine guanidine exerts profound effects on various types of cells and cellular processes. In microbial cells, it disrupts cell membrane integrity, leading to cell lysis and death. In mammalian cells, chlorhexidine guanidine can influence cell signaling pathways, gene expression, and cellular metabolism. It has been shown to induce oxidative stress and apoptosis in certain cell types, which can impact cell function and viability. Furthermore, chlorhexidine guanidine can modulate the expression of genes involved in inflammatory responses, potentially affecting immune cell function .
Molecular Mechanism
The molecular mechanism of chlorhexidine guanidine involves multiple interactions at the molecular level. It binds to the cell membrane phospholipids, causing disruption of the lipid bilayer and increased membrane permeability. This binding interaction leads to leakage of intracellular components, such as nucleotides, amino acids, and ions, which are essential for cell survival. Additionally, chlorhexidine guanidine can inhibit the activity of enzymes involved in DNA replication and protein synthesis, further compromising microbial cell viability. The compound’s ability to induce oxidative stress and generate reactive oxygen species also contributes to its antimicrobial effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of chlorhexidine guanidine can vary over time. The compound is relatively stable and maintains its antimicrobial activity for extended periods. Prolonged exposure to chlorhexidine guanidine can lead to the development of resistance in certain microbial populations. Studies have shown that repeated use of chlorhexidine guanidine can result in the selection of resistant strains, which may exhibit reduced susceptibility to the compound. Additionally, long-term exposure to chlorhexidine guanidine can impact cellular function, leading to changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of chlorhexidine guanidine vary with different dosages in animal models. At low doses, the compound exhibits potent antimicrobial activity without significant toxic effects. At higher doses, chlorhexidine guanidine can induce toxic effects, including tissue irritation, inflammation, and cytotoxicity. In animal studies, high doses of chlorhexidine guanidine have been associated with adverse effects on liver and kidney function, as well as alterations in hematological parameters. These findings highlight the importance of determining the optimal dosage to balance efficacy and safety .
Metabolic Pathways
Chlorhexidine guanidine is involved in various metabolic pathways, primarily related to its antimicrobial activity. The compound interacts with enzymes and cofactors involved in microbial metabolism, disrupting essential biochemical reactions. For example, chlorhexidine guanidine can inhibit the activity of enzymes involved in glycolysis and the tricarboxylic acid cycle, leading to reduced energy production in microbial cells. Additionally, chlorhexidine guanidine can affect metabolic flux and alter metabolite levels, further compromising microbial viability .
Transport and Distribution
Within cells and tissues, chlorhexidine guanidine is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins, facilitating its uptake and accumulation in specific cellular compartments. For instance, chlorhexidine guanidine can bind to membrane transporters, allowing its entry into microbial cells. Once inside the cell, chlorhexidine guanidine can accumulate in the cytoplasm and interact with intracellular targets, such as enzymes and nucleic acids. This localization is crucial for its antimicrobial activity .
Subcellular Localization
Chlorhexidine guanidine exhibits specific subcellular localization, which influences its activity and function. The compound can target and accumulate in specific compartments or organelles within cells. For example, chlorhexidine guanidine can localize to the cell membrane, where it disrupts membrane integrity and induces cell lysis. Additionally, chlorhexidine guanidine can interact with intracellular organelles, such as mitochondria and the endoplasmic reticulum, affecting their function and contributing to its antimicrobial effects. The subcellular localization of chlorhexidine guanidine is influenced by targeting signals and post-translational modifications .
Propiedades
IUPAC Name |
(1E)-1-[amino-(4-chloroanilino)methylidene]-2-[6-(diaminomethylideneamino)hexyl]guanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25ClN8/c16-11-5-7-12(8-6-11)23-15(20)24-14(19)22-10-4-2-1-3-9-21-13(17)18/h5-8H,1-4,9-10H2,(H4,17,18,21)(H5,19,20,22,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSCPTPJOWXCZFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=NC(=NCCCCCCN=C(N)N)N)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1N/C(=N/C(=NCCCCCCN=C(N)N)N)/N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25ClN8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.86 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
152504-10-4 | |
| Record name | Chlorhexidine guanidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152504104 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CHLORHEXIDINE GUANIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JRC6A3N4QM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


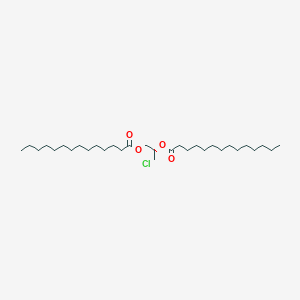
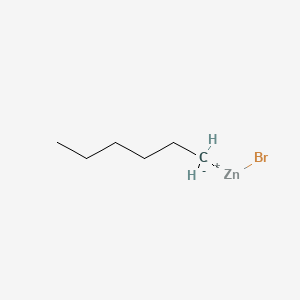
![(1S,2R,4S,5R,6S)-3,8-Dioxatricyclo[3.2.1.02,4]octane-6-carboxylic Acid Ethyl Ester](/img/no-structure.png)
![(3S)-3-[(2R,3R,4S,5R,6R)-6-(acetyloxymethyl)-3-hydroxy-4-[(2R,4S,5R,6S)-5-hydroxy-5-(1-hydroxyethyl)-4-methoxy-6-methyloxan-2-yl]oxy-5-[(Z)-2-isothiocyanatobut-2-enoyl]oxyoxan-2-yl]-2,3-dihydroxy-6-imino-5-oxocyclohexene-1-carboxylic acid](/img/structure/B1142084.png)
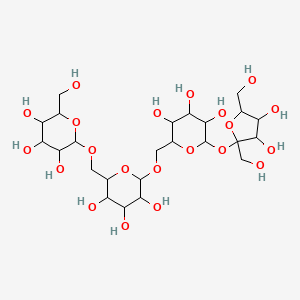
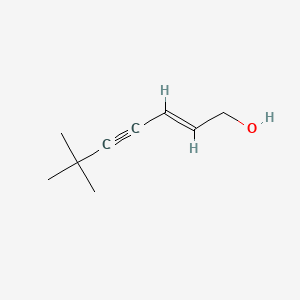
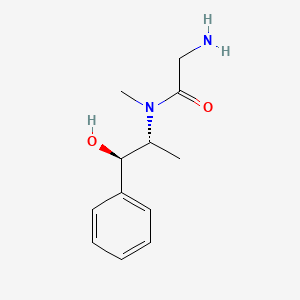

![[(1S)-1-cyclohexyl-2-diphenylphosphanylethyl]-diphenylphosphane](/img/structure/B1142094.png)
